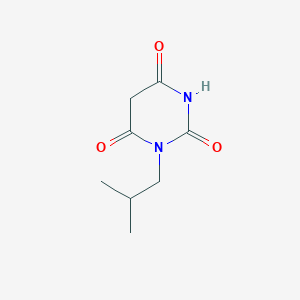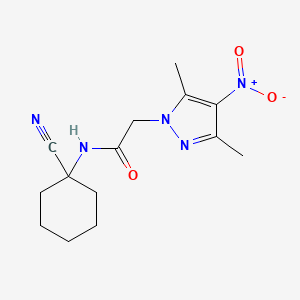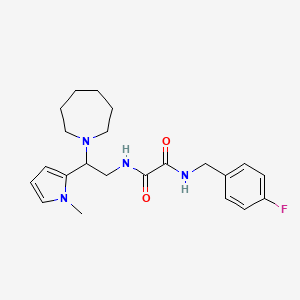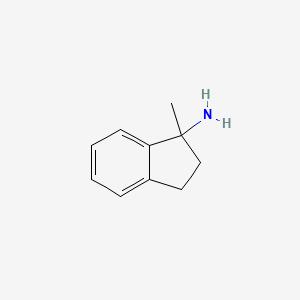
7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
The synthesis of sulfonamide derivatives with chlorophenyl components has shown certain antiviral activities, suggesting potential research applications of similar compounds in antiviral drug development (Zhuo Chen et al., 2010).
Anti-inflammatory Properties
Studies on benzodiazepine receptor ligands containing chlorophenyl groups have demonstrated anti-inflammatory effects, indicating potential applications in the development of anti-inflammatory agents (S. R. Torres et al., 1999).
Corrosion Inhibition
Research on thiazole and thiadiazole derivatives for corrosion inhibition of metals highlights the role of chlorophenyl-containing compounds in protecting materials, suggesting applications in materials science and engineering (S. Kaya et al., 2016).
Antineoplastic Activity
Compounds with thiazole components have been investigated for their antineoplastic activity, particularly against leukemia cell lines, which could inform research into cancer therapeutics (Iraj Lalezari & Edward L. Schwartz, 1988).
Eigenschaften
IUPAC Name |
7-(2-chlorophenyl)-4-propan-2-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S2/c1-11(2)20(17,18)16-8-7-14(19-10-9-16)12-5-3-4-6-13(12)15/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAZZGJJVCKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2616807.png)
![1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2616808.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616810.png)



![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2616816.png)

![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)
![N-(4-acetylphenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2616824.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)